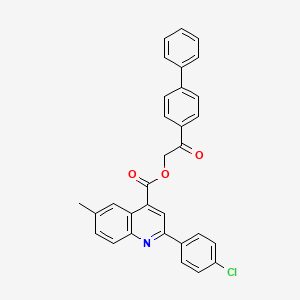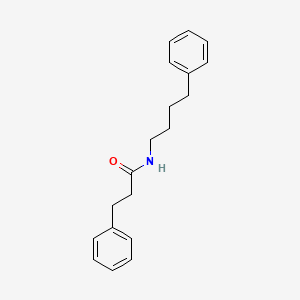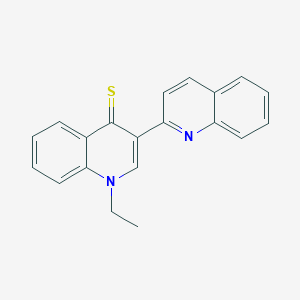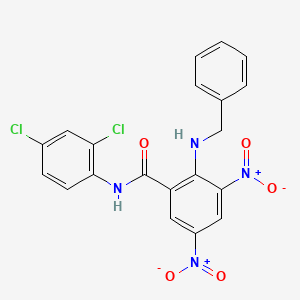
2-(Biphenyl-4-yl)-2-oxoethyl 2-(4-chlorophenyl)-6-methylquinoline-4-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-{[1,1’-BIPHENYL]-4-YL}-2-OXOETHYL 2-(4-CHLOROPHENYL)-6-METHYLQUINOLINE-4-CARBOXYLATE is a complex organic compound that features a biphenyl group, a quinoline moiety, and a carboxylate ester
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[1,1’-BIPHENYL]-4-YL}-2-OXOETHYL 2-(4-CHLOROPHENYL)-6-METHYLQUINOLINE-4-CARBOXYLATE typically involves multiple steps, starting with the preparation of the biphenyl and quinoline intermediates. The biphenyl group can be synthesized through a Suzuki coupling reaction, while the quinoline moiety can be prepared via a Skraup synthesis. The final esterification step involves the reaction of the quinoline carboxylic acid with the biphenyl alcohol under acidic conditions .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of high-pressure reactors for the coupling reactions and continuous flow systems for the esterification step to ensure consistent product quality.
化学反应分析
Types of Reactions
2-{[1,1’-BIPHENYL]-4-YL}-2-OXOETHYL 2-(4-CHLOROPHENYL)-6-METHYLQUINOLINE-4-CARBOXYLATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction can lead to the formation of dihydroquinoline derivatives.
Substitution: Halogenation and nitration reactions can introduce additional functional groups onto the biphenyl and quinoline rings.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and halogenating agents like chlorine gas for substitution reactions. These reactions typically require specific conditions, such as controlled temperatures and inert atmospheres .
Major Products
The major products formed from these reactions include quinoline N-oxides, dihydroquinoline derivatives, and halogenated biphenyl-quinoline compounds
科学研究应用
2-{[1,1’-BIPHENYL]-4-YL}-2-OXOETHYL 2-(4-CHLOROPHENYL)-6-METHYLQUINOLINE-4-CARBOXYLATE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an inhibitor of specific enzymes or receptors.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
作用机制
The mechanism of action of 2-{[1,1’-BIPHENYL]-4-YL}-2-OXOETHYL 2-(4-CHLOROPHENYL)-6-METHYLQUINOLINE-4-CARBOXYLATE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The pathways involved may include the inhibition of signal transduction pathways or the modulation of gene expression .
相似化合物的比较
Similar Compounds
4-Phenylbenzophenones: These compounds share a similar biphenyl structure but differ in their functional groups and overall structure.
N-[1,1’-BIPHENYL]-2-YL-2-{[4-(4-CHLOROPHENYL)-5-(4-METHOXYPHENYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETAMIDE: This compound has a similar biphenyl and chlorophenyl structure but includes a triazole moiety.
Uniqueness
2-{[1,1’-BIPHENYL]-4-YL}-2-OXOETHYL 2-(4-CHLOROPHENYL)-6-METHYLQUINOLINE-4-CARBOXYLATE is unique due to its combination of a biphenyl group, a quinoline moiety, and a carboxylate ester. This unique structure provides it with distinct chemical and biological properties, making it a valuable compound for various applications.
属性
分子式 |
C31H22ClNO3 |
|---|---|
分子量 |
492.0 g/mol |
IUPAC 名称 |
[2-oxo-2-(4-phenylphenyl)ethyl] 2-(4-chlorophenyl)-6-methylquinoline-4-carboxylate |
InChI |
InChI=1S/C31H22ClNO3/c1-20-7-16-28-26(17-20)27(18-29(33-28)23-12-14-25(32)15-13-23)31(35)36-19-30(34)24-10-8-22(9-11-24)21-5-3-2-4-6-21/h2-18H,19H2,1H3 |
InChI 键 |
LBSYMGDYCVGTTK-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC2=C(C=C1)N=C(C=C2C(=O)OCC(=O)C3=CC=C(C=C3)C4=CC=CC=C4)C5=CC=C(C=C5)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-{3-[(1-oxo-1-phenylpropan-2-yl)oxy]phenyl}-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione](/img/structure/B12466541.png)



![2-oxo-2-phenylethyl 3-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)benzoate](/img/structure/B12466568.png)
![2-(4-chloro-3-nitrophenyl)-2-oxoethyl 2-[4-(butoxycarbonyl)phenyl]-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate](/img/structure/B12466569.png)
![N~2~-{4,6-bis[(2-fluorophenyl)amino]-1,3,5-triazin-2-yl}-N-(4-fluorophenyl)alaninamide](/img/structure/B12466575.png)



![1-[4-(Decyloxy)phenyl]-3-(2-ethylphenyl)urea](/img/structure/B12466598.png)

![N-{4-[4-benzyl-5-({1-[(4-ethoxyphenyl)amino]-1-oxopropan-2-yl}sulfanyl)-4H-1,2,4-triazol-3-yl]phenyl}-3-methylbenzamide](/img/structure/B12466610.png)
![2-oxo-2-(thiophen-2-yl)ethyl 2-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)-4-(methylsulfanyl)butanoate](/img/structure/B12466612.png)
